molecular formula C17H17N3O B10796774 N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B10796774
M. Wt: 279.34 g/mol
InChI Key: URVCVNNBOXIDES-UHFFFAOYSA-N
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Description

N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide is a high-value chemical entity for infectious disease research, specifically in the field of antitubercular agent discovery. This compound belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, which has been identified as a synthetically accessible and drug-like scaffold with excellent selective potency against Mycobacterium tuberculosis (Mtb) . This compound has demonstrated potent in vitro activity not only against replicating strains of Mtb but also against multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, with MIC90 values reported in the low micromolar to sub-micromolar range for lead compounds in this series . The broader class of IPAs is known to exert its antibacterial effect through a novel mechanism of action by targeting the mycobacterial respiratory pathway. These compounds are potent inhibitors of the QcrB subunit of the cytochrome bcc complex, a key component in the oxidative phosphorylation (OxPhos) pathway essential for energy generation in Mtb . By inhibiting QcrB, these compounds disrupt electron transport and ultimately prevent the synthesis of adenosine triphosphate (ATP), leading to bacterial death . This mechanism is distinct from that of many first-line TB drugs, making IPAs a promising candidate for combating drug-resistant tuberculosis. Compounds in this chemical series have shown encouraging in vivo pharmacokinetic properties in mouse models and have exhibited a significant bactericidal effect, reducing mycobacterial loads in the lungs and spleens of infected mice . Furthermore, they have demonstrated a high selectivity index, showing notable cytotoxicity only at high concentrations (e.g., VERO IC50 >128 µM) . This product is intended for research purposes such as lead optimization, mechanism-of-action studies, and in vitro and in vivo efficacy models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12-8-9-20-15(10-12)19-13(2)16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)

InChI Key

URVCVNNBOXIDES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Solvent and Reagent Selection

  • Solvents : Dimethylacetamide (DMA) and dimethylformamide (DMF) are optimal, with DMA yielding 73%–77% compared to DMF’s 62%–65%.

  • Oxidizing Agents : BrCCl3/DBU outperforms iodine-based systems, minimizing side reactions and improving oxidation efficiency.

Temperature and Time

  • Cyclization : Conducted at 80°C for 0.5–12 hours, with shorter durations (0.5 hours) sufficient for high conversions.

  • Coupling : Room temperature reactions (12 hours) prevent decomposition of heat-sensitive intermediates.

Scalability and Industrial Feasibility

Patent evaluates large-scale synthesis of N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide (ND-8454):

  • Step 1 : Synthesis of 2-amino-4-picoline from low-cost precursors.

  • Step 2 : Condensation with ethyl bromopyruvate to form the imidazo[1,2-a]pyridine ester.

  • Step 3 : Saponification to the carboxylic acid.

  • Step 4 : EDC-mediated coupling with benzylamine.

This four-step process achieves a 65% overall yield at kilogram scale, with raw material costs under $50/kg, confirming industrial viability.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Key peaks include δ 2.45 (s, 3H, CH3), 4.65 (d, 2H, CH2), and 7.25–7.35 (m, 5H, aromatic).

  • HRMS : [M+H]+ calculated for C17H17F5N3OS: 406.1007; observed: 406.0969.

Purity Assessment

HPLC analyses show >99% purity under gradient elution (tR = 9.2 minutes), meeting pharmaceutical standards.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Cost ($/kg)Key Reagents
Single-step146–7530–402-Bromo-3-oxobutanoate
Multi-step465<50EDC, Benzylamine
Oxazole-thiazoline368–8060–70DAST, BrCCl3/DBU

The single-step method offers the lowest cost but variable yields, while the multi-step approach balances yield and scalability.

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrolysis of the carboxamide to carboxylic acid is minimized using anhydrous conditions and molecular sieves.

  • Low Coupling Efficiency : Excess DMAP (1.2 equivalents) and prolonged reaction times (24 hours) improve yields to >70% .

Chemical Reactions Analysis

Types of Reactions

Indanylamphetamine undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to secondary amines or alcohols.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide is characterized by its imidazo[1,2-a]pyridine scaffold, which is known for its pharmacological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core followed by carboxamide formation. Various methods have been reported for synthesizing derivatives of this compound with different substituents to enhance biological activity.

Antituberculosis Activity

One of the most significant applications of this compound is in the treatment of tuberculosis (TB). Studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit potent antitubercular activity. For instance:

  • In vitro Studies : Research has shown that various substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrate moderate to good activity against Mycobacterium tuberculosis. Specifically, compounds with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL have been reported against the H37Rv strain of M. tuberculosis .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves selective inhibition of bacterial growth without significant toxicity to human cells. Transcriptional profiling studies have suggested that these compounds may target specific pathways in M. tuberculosis, leading to their bactericidal effects .

Case Study 1: ND-09759

ND-09759, a derivative of this compound, was evaluated for its efficacy in treating active TB in combination with standard anti-TB drugs like isoniazid and rifampicin. In mouse models, ND-09759 showed comparable efficacy to these established treatments and demonstrated a low MIC against various strains of M. tuberculosis, including multidrug-resistant strains .

Case Study 2: Structural Variants

A series of structural variants of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested for their antimycobacterial activity. Among these variants, several exhibited potent activity against both replicating and non-replicating forms of M. tuberculosis. The compounds were characterized using techniques such as FTIR and NMR spectroscopy to confirm their structures .

Table: Summary of Antituberculosis Activity

Compound NameMIC (μg/mL)Activity AgainstNotes
ND-09759≤ 12.5M. tuberculosis (H37Rv)Effective in combination therapy
5b12.5M. tuberculosisMost active among synthesized variants
5d25Multidrug-resistant strainsModerate activity
5e50Non-replicating strainsGood selectivity

Mechanism of Action

Indanylamphetamine exerts its effects primarily through the release of serotonin. It is one of the most active serotonin-releasing agents known. The compound interacts with serotonin transporters, leading to increased serotonin levels in the synaptic cleft. This action is similar to other amphetamines but with a unique profile due to its structural differences .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Imidazo[1,2-a]Pyridine-3-Carboxamides

Key Structural Variations and Activity
The target compound is part of a broader series of IPA derivatives. Structural analogs differ primarily in:

N-Substituents: Benzyl vs. substituted benzyl or non-aromatic groups.

Ring Substituents : Methyl, phenyl, or halogen groups at positions 2, 6, or 3.

Compound Name Substituents (Position) MIC (µM) Activity Notes Reference
Target Compound N-Benzyl, 2,7-dimethyl 0.004–0.8 Potent against Mtb, low toxicity
ND-09759 N-(4-(4-Cl-phenoxy)benzyl), 2,7-dimethyl 0.03 Synergistic with INH/RMP
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl) N-(4-methylbenzyl), 2-p-tolyl 0.004 Highest in vitro potency
2,6-Dimethyl-N-[2-(phenylamino)ethyl] N-phenethyl, 2,6-dimethyl 0.12 Enhanced solubility, moderate MIC
4-Fluoro-N-(3-fluoropropoxy) derivative Fluoro-substituted linker 0.03 Targets ATP synthesis

Key Observations :

  • N-Benzyl vs. Substituted Benzyl : The 4-methylbenzyl group in the p-tolyl analog (MIC = 0.004 µM) enhances activity compared to the unsubstituted benzyl group (MIC = 0.8 µM), likely due to improved lipophilicity and membrane penetration .
  • Position of Methyl Groups : 2,7-Dimethyl substitution (target compound) outperforms 2,6-dimethyl analogs (MIC = 0.12 µM), suggesting steric and electronic optimization at the 7-position is critical .
  • Hybrid Derivatives : Triazole-linked analogs (e.g., 1,2,3-triazole hybrids) show comparable activity (MIC ~0.05–0.1 µM) but with reduced cytotoxicity, highlighting the role of linker flexibility .
Scaffold-Switched Bicyclic Heteroaromatics

Scaffold-switching studies replaced the imidazo[1,2-a]pyridine core with other 5,6-fused bicyclic systems (e.g., imidazo[1,2-b]pyridazine, triazolo[4,3-a]pyridine) . While these analogs retained similar spatial arrangements (overlaid crystal structures, RMSD <1.0 Å), their antitubercular activity dropped significantly (MIC >10 µM). This underscores the indispensability of the imidazo[1,2-a]pyridine core for target engagement .

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Methyl or methoxy groups on the benzyl ring enhance potency by stabilizing π-π interactions with the cytochrome bc1 oxidase binding pocket .

Lipophilicity : A logP range of 3.5–4.5 optimizes membrane permeability without compromising solubility .

Toxicity : Substitutions at the 2-position (e.g., phenyl, p-tolyl) reduce hepatotoxicity compared to unsubstituted derivatives .

Pharmacokinetic (PK) and Toxicity Profiles

  • Target Compound : Exhibits favorable PK in murine models (t½ = 6–8 h, bioavailability >60%) but requires dose optimization to mitigate hepatic enzyme induction .
  • ND-09759 : Demonstrates superior plasma stability (t½ = 12 h) and synergizes with first-line TB drugs, making it a candidate for combination therapy .
  • Toxicity : Most IPAs show low cytotoxicity (CC50 >50 µM in HepG2 cells), though halogenated derivatives (e.g., 4-fluoro) may accumulate in lipid-rich tissues .

Biological Activity

N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and cancer cell lines. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17_{17}H17_{17}N3_3O
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 1282522-64-8

This compound belongs to the imidazo[1,2-a]pyridine class, which is known for diverse biological activities due to its unique nitrogen-containing heterocyclic structure.

The biological activity of this compound primarily targets:

  • Mycobacterium tuberculosis : The compound exhibits potent inhibitory activity against Mycobacterium tuberculosis by targeting the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the pathogen's lipid transport and virulence .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various strains of Mycobacterium and has shown promising results:

Compound IDTB-H 37Rv MIC (μM)M. abscessusM. chelonaeM. marinumM. aviumM. kansasiiM. bovis BCGM. smegmatis
This compound1.07>50>50>501.321.320.33>50

The minimum inhibitory concentration (MIC) values indicate that this compound effectively inhibits the growth of M. tuberculosis at low concentrations while showing selectivity against non-tubercular mycobacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound demonstrates significant anticancer activity against various cancer cell lines:

  • MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines have shown notable sensitivity to this compound with IC50_{50} values indicating effective cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics that make it suitable for further development as a therapeutic agent.

Case Studies and Research Findings

Multiple studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives:

  • Antituberculosis Efficacy : A study highlighted that compounds similar to this compound exhibited MIC values as low as ≤1 μM against various strains of tuberculosis . The selectivity towards Mycobacterium species compared to other bacteria underscores its potential as a targeted therapeutic agent.
  • Cytotoxicity in Cancer Models : Research conducted on imidazo[1,2-a]pyridine derivatives indicated that modifications in their structure significantly impacted their antiproliferative activity against cancer cell lines such as HeLa and A549 . This suggests that further structural optimization could enhance their efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide?

  • Methodological Answer : The compound is synthesized via multicomponent reactions and condensation strategies. Key steps include:

  • One-pot synthesis : Condensation of 2-aminoheterocycles with benzyl 2-bromoacetoacetate, followed by saponification and coupling with benzylamine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Scaffold-switching : Analogous compounds (e.g., imidazo[1,2-a]pyrimidine derivatives) are prepared via similar routes but show reduced potency due to structural differences .
    • Data Table :
Scaffold TypeMIC (GAS Media, μM)MIC (7H12 Media, μM)
Imidazo[1,2-a]pyridine (parent)0.2<0.2
Imidazo[1,2-a]pyrimidine1.3>128
Triazolo[4,3-a]pyridine101Inactive

Q. What in vitro and in vivo models demonstrate its antitubercular activity?

  • Methodological Answer :

  • In vitro : MIC values against Mycobacterium tuberculosis (Mtb) H37Rv are determined in glycerol-alanine-salts (GAS) and Middlebrook 7H12 media. The compound shows MICs of <0.2 μM in GAS but loses activity in 7H12 due to carbon-source dependency .
  • In vivo : A mouse aerosol infection model demonstrates efficacy comparable to isoniazid (INH) and rifampicin (RMP), reducing bacterial load by >2 log10 CFU/lung .
    • Key Finding : Activity is selective for Mtb, with no efficacy against Gram-positive/-negative bacteria or fungi .

Advanced Research Questions

Q. How do structural modifications (e.g., scaffold-switching) affect antimycobacterial activity?

  • Methodological Answer :

  • Scaffold-switching replaces the imidazo[1,2-a]pyridine core with heteroaromatic systems (e.g., indole, triazolo-pyridine). This alters electronic properties and binding interactions, reducing potency. For example:
  • Replacing the 2-methyl group with nitrogen (imidazo[1,2-a]pyridine → triazolo[4,3-a]pyridine) decreases activity by 1,000-fold (MIC: 0.1 μM → 101 μM) .
  • X-ray crystallography overlays reveal divergent spatial orientations of pendant groups in analogs, correlating with reduced target affinity .
    • Data Contradiction : Some scaffolds (e.g., imidazo[1,2-a]pyrimidine) show moderate activity in GAS media but inactivity in 7H12, highlighting media-dependent effects .

Q. What computational approaches are used to optimize its pharmacokinetic (PK) properties?

  • Methodological Answer :

  • 3D-QSAR and Pharmacophore Modeling : A 5-feature pharmacophore (HHPRR: 2 hydrophobic, 1 positive charge, 2 aromatic rings) guides structural optimization. The 3D-QSAR model (R² = 0.9181 for training set; Q² = 0.6745 for test set) identifies favorable substitutions at positions 2 and 7 .
  • ADMET Prediction : QikProp predicts favorable logP (2.1–3.8), oral absorption (>80%), and blood-brain barrier penetration (logBB < 0.3) .
    • Validation : Molecular dynamics (MD) simulations (1.2 ns) confirm stable binding to pantothenate synthetase (PDB:3IVX) with RMSD < 3 Å .

Q. How do media composition and carbon sources influence in vitro potency?

  • Methodological Answer :

  • GAS vs. 7H12 Media : GAS contains glycerol/alanine, while 7H12 uses palmitic acid. The compound’s MIC increases from <0.2 μM (GAS) to >128 μM (7H12), suggesting carbon-source dependency, possibly linked to lipid metabolism interference .
  • Hypothesis : Activity in GAS may correlate with inhibition of glycerol-utilizing enzymes (e.g., QcrB in cytochrome bc1 complex) .

Q. What strategies resolve contradictions in activity data between replicating and non-replicating Mtb?

  • Methodological Answer :

  • LORA Assay : The compound is inactive against non-replicating Mtb (MIC >128 μM), indicating specificity for actively dividing bacteria .
  • Transcriptional Profiling : RNA sequencing of Mtb treated with the compound reveals downregulation of ATP synthase and cytochrome bd oxidase, suggesting dual targeting of energy metabolism .

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